1-Hexanamine, hydrobromide

Description

The exact mass of the compound 1-Hexanamine, hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Hexanamine, hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexanamine, hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

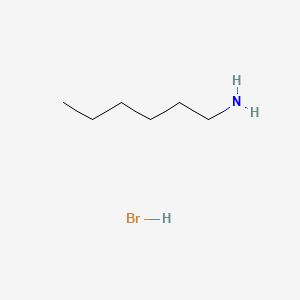

Structure

3D Structure of Parent

Properties

IUPAC Name |

hexan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.BrH/c1-2-3-4-5-6-7;/h2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSVALLKHLKICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435972 | |

| Record name | 1-Hexanamine, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7334-95-4 | |

| Record name | 1-Hexanamine, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Hexanamine, hydrobromide chemical properties

An In-Depth Technical Guide to 1-Hexanamine, Hydrobromide

Introduction for the Research Professional

1-Hexanamine, hydrobromide, also known as hexylammonium bromide, is the salt formed from the neutralization of the primary aliphatic amine, 1-hexanamine, with hydrobromic acid.[1] This conversion from a liquid free base to a solid salt significantly enhances its stability, water solubility, and ease of handling, making it a more convenient reagent for various applications in both laboratory and industrial settings.[1] Its utility spans from being a fundamental building block in complex organic syntheses to a key component in the fabrication of advanced materials. This guide offers a comprehensive overview of its core chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers in drug development and materials science.

Part 1: Core Physicochemical Properties

The transformation of 1-hexanamine into its hydrobromide salt alters its physical properties substantially. The ionic character of the salt leads to a higher melting point and increased solubility in polar solvents compared to its neutral counterpart.[1][2] This section provides a comparative analysis of the key physicochemical properties.

Table 1: Comparative Physicochemical Data

| Property | 1-Hexanamine, hydrobromide (CAS 7334-95-4) | 1-Hexanamine (Free Base, CAS 111-26-2) |

| Molecular Formula | C₆H₁₆BrN[3] | C₆H₁₅N[4] |

| Molecular Weight | 182.11 g/mol [1] | 101.19 g/mol [4] |

| Appearance | White to off-white crystalline solid or powder.[1][5] | Colorless liquid.[4][6] |

| Melting Point | Not consistently reported, but expected to be significantly higher than the free base. | -23.4 °C[4] |

| Boiling Point | Decomposes upon strong heating. | 131.5 °C[4] |

| Solubility | Soluble in water.[1] | Slightly soluble in water (12 g/L); soluble in most organic solvents.[4] |

| Odor | May have a characteristic amine odor.[1] | Ammonia-like, fishy odor.[4][6] |

Part 2: Synthesis and Chemical Reactivity

Synthesis of 1-Hexanamine, Hydrobromide

The synthesis of 1-Hexanamine, hydrobromide is a straightforward acid-base reaction. It is typically prepared by treating 1-hexanamine with hydrobromic acid (HBr) in a suitable solvent, such as diethyl ether or ethanol. The salt precipitates out of the solution and can be isolated by filtration.

Protocol 1: Laboratory-Scale Synthesis

-

Dissolution: Dissolve 1-hexanamine (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Acidification: Cool the solution in an ice bath. Add a solution of hydrobromic acid (1.05 eq, e.g., 48% aqueous HBr or HBr in acetic acid) dropwise with constant stirring.

-

Precipitation: A white precipitate of 1-Hexanamine, hydrobromide will form immediately.

-

Isolation: Continue stirring in the ice bath for 30 minutes after the addition is complete. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold diethyl ether to remove any unreacted starting material.

-

Drying: Dry the purified white solid under vacuum to yield the final product.

Diagram 1: Synthesis of 1-Hexanamine, Hydrobromide

Caption: Acid-base neutralization reaction for the synthesis of 1-Hexanamine, hydrobromide.

Core Chemical Reactivity

The primary utility of 1-Hexanamine, hydrobromide in synthesis stems from its role as a stable precursor to the free 1-hexanamine. The amine's lone pair of electrons is protonated in the salt, rendering it non-nucleophilic. To engage in nucleophilic reactions, the free amine must be liberated in situ by treatment with a base.

Diagram 2: Liberation of the Free Amine

Caption: In-situ generation of nucleophilic 1-hexanamine from its hydrobromide salt.

A common subsequent reaction is nucleophilic substitution, where the liberated 1-hexanamine attacks an electrophilic center to form a new carbon-nitrogen bond. This is a foundational step in the synthesis of many pharmaceutical and agrochemical compounds.[2]

Protocol 2: Representative N-Alkylation Reaction

-

Setup: To a solution of 1-Hexanamine, hydrobromide (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 eq).

-

Electrophile Addition: Add the electrophile (e.g., benzyl bromide, 1.0 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Perform an aqueous workup by diluting the reaction mixture with ethyl acetate and washing sequentially with water and brine.[2]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to obtain the pure N-alkylated amine.[2]

Part 3: Analytical Characterization (Spectroscopy)

Spectroscopic analysis is crucial for verifying the identity and purity of 1-Hexanamine, hydrobromide. The data for the hydrobromide salt will show distinct differences from the free amine, primarily due to the presence of the ammonium group (-NH₃⁺).

-

Infrared (IR) Spectroscopy:

-

Free Amine (-NH₂): Exhibits a characteristic pair of sharp N-H stretching bands around 3300-3500 cm⁻¹.[7][8]

-

Hydrobromide Salt (-NH₃⁺): The N-H stretches are replaced by a very broad and strong absorption band in the 2800-3200 cm⁻¹ region, which is characteristic of an ammonium salt. The N-H bending vibrations are also shifted.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the carbon adjacent to the nitrogen (α-carbon) in the hydrobromide salt will be significantly deshielded (shifted downfield) compared to the free amine due to the electron-withdrawing effect of the positively charged nitrogen. The -NH₃⁺ protons will appear as a broad singlet, which will exchange with D₂O.[7][9]

-

¹³C NMR: The α-carbon signal will also be shifted downfield (~40-50 ppm) in the salt compared to the free amine.[2][7]

-

-

Mass Spectrometry (MS):

-

When analyzed by techniques like electrospray ionization (ESI), the mass spectrum will show a prominent peak for the cationic portion of the molecule, hexylammonium [C₆H₁₅NH]⁺, at an m/z corresponding to the molecular weight of the free base (101.19). The intact salt is not typically observed.

-

Part 4: Applications in Research and Development

1-Hexanamine, hydrobromide serves as a versatile intermediate in several high-tech fields.

-

Pharmaceutical and Agrochemical Synthesis: It is a key building block for introducing a hexylamino moiety into more complex molecules.[1] The lipophilic hexyl chain can modulate a drug candidate's pharmacokinetic properties, such as its solubility and membrane permeability.

-

Materials Science: Organohalide compounds like 1-Hexanamine, hydrobromide are used in the development of perovskite materials for solar cell applications.[10] The organic cations can be varied to optimize the band gap, stability, and power conversion efficiency of the resulting solar cells.[10]

-

Surfactant Synthesis: The free amine, generated from the salt, can be derivatized to create various classes of cationic or non-ionic surfactants.[2]

Part 5: Safety and Handling

As with all amine salts, proper safety protocols must be strictly followed. The primary hazards are associated with its potential for irritation.

-

Hazard Identification: 1-Hexanamine, hydrobromide is considered an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1][11] It is harmful if swallowed or in contact with skin.[2][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11] All handling should be performed in a well-ventilated fume hood.[2]

-

Handling and Storage: Avoid breathing dust.[2] Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[11][13]

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[11]

-

Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting. Immediately call a poison center or physician.[2]

-

References

-

Filo. (2023). Propose a synthesis of 1-hexanamine from the following. (a) A bromoalkane. Retrieved from [Link]

-

PubChem. (n.d.). Hexylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Hexylamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines – Organic Chemistry. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

Sources

- 1. CAS 7334-95-4: 1-Hexanamine, hydrobromide | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Hexanamine, hydrobromide | CymitQuimica [cymitquimica.com]

- 4. Hexylamine - Wikipedia [en.wikipedia.org]

- 5. CAS 88358-65-0: 1-Hexanamine, 2-ethyl-, hydrobromide (1:1) [cymitquimica.com]

- 6. Hexylamine | C6H15N | CID 8102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 1-Hexanamine, hydrobromide | 7334-95-4 [chemicalbook.com]

- 11. aksci.com [aksci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Hexanamine, Hydrobromide in Advanced Photovoltaics

Foreword: The Pursuit of Stability and Efficiency in Perovskite Photovoltaics

The rapid evolution of metal halide perovskite solar cells (PSCs) has positioned them at the forefront of next-generation photovoltaic research. Their remarkable power conversion efficiencies, rivaling those of conventional silicon-based technologies, are, however, often shadowed by concerns regarding their long-term operational stability. A significant contributor to this instability lies in the presence of ionic defects, particularly at the surfaces and grain boundaries of the perovskite thin film. These defects act as non-radiative recombination centers, diminishing both the efficiency and the lifespan of the devices. This guide delves into a key player in addressing these challenges: 1-Hexanamine, hydrobromide. Through a detailed exploration of its properties, synthesis, and, most critically, its application in perovskite solar cells, we will elucidate its role as a powerful tool for researchers and engineers in the field.

Compound Profile: 1-Hexanamine, Hydrobromide

1-Hexanamine, hydrobromide, also widely known in the literature as n-hexylammonium bromide (HABr), is an organic ammonium salt. It is the hydrobromide salt of the primary aliphatic amine, 1-hexanamine.[1]

| Property | Value |

| Chemical Formula | C₆H₁₆BrN |

| Molecular Weight | 182.10 g/mol [1][2] |

| CAS Number | 7334-95-4[1][2] |

| Appearance | White to off-white powder/crystalline solid[1][2] |

| Solubility | Soluble in polar solvents such as isopropanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). |

The structure of 1-hexanamine, hydrobromide consists of a six-carbon alkyl chain attached to an ammonium group, with a bromide counter-ion. This amphiphilic nature, with a hydrophobic alkyl tail and a hydrophilic ammonium head, is central to its functionality in perovskite solar cells.

Synthesis of 1-Hexanamine, Hydrobromide: A Laboratory-Scale Protocol

The synthesis of 1-Hexanamine, hydrobromide is a straightforward acid-base reaction. High-purity reagents are crucial, especially for applications in high-performance optoelectronic devices, as impurities can negatively impact device performance.

Materials and Reagents

-

1-Hexanamine (≥99% purity)

-

Hydrobromic acid (HBr, 48% aqueous solution, or anhydrous in a suitable solvent)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum oven

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-hexanamine in a minimal amount of a suitable solvent, such as isopropanol or ethanol. Place the flask in an ice bath on a magnetic stirrer to cool the solution to 0-5 °C.

-

Acid Addition: Slowly add a stoichiometric equivalent of hydrobromic acid dropwise to the cooled and stirring 1-hexanamine solution using a dropping funnel. The reaction is exothermic, and slow addition is necessary to control the temperature.

-

Precipitation: As the hydrobromic acid is added, a white precipitate of 1-Hexanamine, hydrobromide will form. Continue stirring the mixture in the ice bath for an additional 1-2 hours after the acid addition is complete to ensure the reaction goes to completion.

-

Isolation and Washing: Isolate the white precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid several times with cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified 1-Hexanamine, hydrobromide under vacuum at a moderate temperature (e.g., 60 °C) for several hours to remove any residual solvent. The final product should be a fine, white crystalline powder.

Caption: Synthesis of 1-Hexanamine, hydrobromide.

Core Application: Enhancement of Perovskite Solar Cell Performance and Stability

The primary and most impactful application of 1-Hexanamine, hydrobromide is in the fabrication of high-performance and stable perovskite solar cells. It is typically employed as a post-deposition treatment on a pre-formed 3D perovskite film or as an additive in the perovskite precursor solution. Its role is multifaceted, primarily acting as a surface passivating agent and a precursor for the in-situ formation of a 2D perovskite capping layer.[1][2][3]

Mechanism of Action: A Dual-Functionality Approach

The efficacy of 1-Hexanamine, hydrobromide in enhancing PSC performance stems from its ability to address key defects and instability issues at the perovskite surface and grain boundaries.

-

Surface Defect Passivation: The surfaces and grain boundaries of 3D perovskite films are rife with defects, such as halide vacancies and undercoordinated lead ions (Pb²⁺), which act as traps for charge carriers, leading to non-radiative recombination and reduced device performance. The hexylammonium cations (C₆H₁₃NH₃⁺) from HABr can effectively passivate these defects. The ammonium headgroup can interact with the perovskite lattice, while the bromide ions can fill halide vacancies. This passivation reduces the trap density, leading to longer carrier lifetimes and higher open-circuit voltages (Voc).[3][4]

-

Formation of a 2D Perovskite Capping Layer: The long-chain hexylammonium cation is too large to be incorporated into the 'A' site of the 3D perovskite lattice. Instead, it reacts with the 3D perovskite surface, particularly in the presence of excess lead iodide (PbI₂), to form a thin, two-dimensional (2D) perovskite layer with a Ruddlesden-Popper structure.[3][4] This 2D layer acts as a protective barrier, enhancing the stability of the underlying 3D perovskite against moisture and other environmental degradants due to the hydrophobic nature of the long alkyl chains.[4] Furthermore, this 2D/3D heterostructure can create a favorable energy landscape that facilitates efficient charge extraction and reduces interfacial recombination.[4]

Sources

- 1. n-Hexylammonium bromide | CAS 7334-95-4 [greatcellsolarmaterials.com]

- 2. n-Hexylammonium bromide | Borun New Material - ChemBorun [chemborun.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Two-dimensional or passivation treatment: the effect of hexylammonium post deposition treatment on 3D halide perovskite-based solar cells - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00006C [pubs.rsc.org]

1-Hexanamine, hydrobromide molecular structure

An In-depth Technical Guide to the Molecular Structure of 1-Hexanamine, Hydrobromide

Abstract: This guide provides a comprehensive technical overview of the molecular structure of 1-Hexanamine, hydrobromide (CAS Number: 7334-95-4). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's physicochemical properties, spectroscopic signature, and solid-state architecture. The document elucidates the ionic nature of the molecule, details its characterization through various analytical techniques, and presents validated experimental protocols for its synthesis and analysis.

Introduction and Foundational Concepts

1-Hexanamine, hydrobromide, also known as hexylamine hydrobromide, is the salt formed from the reaction of the primary amine 1-hexanamine with hydrobromic acid.[1] This conversion from a free amine to its hydrobromide salt is a fundamental strategy in organic chemistry and pharmaceutical development to enhance a compound's stability and aqueous solubility, making it easier to handle and formulate.[1] The resulting compound is typically a white crystalline solid.[1] Its utility is primarily as a versatile intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals.[1]

The formation of the salt involves a classic acid-base reaction where the lone pair of electrons on the nitrogen atom of the amine accepts a proton (H⁺) from hydrobromic acid (HBr). This protonation results in the formation of the hexylammonium cation and the bromide anion.

Molecular Structure and Intermolecular Forces

The structure of 1-Hexanamine, hydrobromide is defined by the ionic bond between the positively charged hexylammonium cation ([CH₃(CH₂)₅NH₃]⁺) and the negatively charged bromide anion (Br⁻).

-

Hexylammonium Cation: This component consists of a six-carbon, unbranched alkyl chain (the hexyl group) attached to a protonated amino group (-NH₃⁺). The positive charge is formally localized on the nitrogen atom.

-

Bromide Anion: This is a monatomic anion, Br⁻, which acts as the counter-ion to the hexylammonium cation.

The primary interaction holding the compound together is the electrostatic attraction between these two ions. However, a more nuanced and structurally significant interaction in the solid state is hydrogen bonding. The three protons on the positively charged nitrogen atom are acidic and act as hydrogen bond donors. The bromide anion, with its high electron density, serves as a potent hydrogen bond acceptor. This results in a network of N⁺-H···Br⁻ hydrogen bonds, which are crucial in defining the crystal lattice structure.[2][3] These electrostatic and hydrogen bonding forces are strong, contributing to the compound's crystalline nature and relatively high melting point compared to its free amine precursor.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Hexylamine Hydrobromide

Abstract

Hexylamine hydrobromide, also known as hexylammonium bromide, is the hydrobromide salt of the primary amine hexylamine. This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, detailing the physical, chemical, and spectroscopic properties of this compound. This guide elucidates its synthesis, thermal stability, and key applications, with a particular focus on its emerging role in perovskite solar cells and as an ion-pairing agent in chromatography. While specific experimental data for some physical properties are not widely available, this guide provides a thorough analysis based on existing literature and predictive methodologies, offering insights into its behavior and utility in various scientific domains.

Introduction

Alkylammonium halides are a versatile class of compounds that find applications ranging from synthetic chemistry to materials science and pharmaceuticals. Hexylamine hydrobromide (C₆H₁₅N·HBr) is a notable member of this family, combining the properties of a six-carbon alkyl chain with the ionic character of a hydrobromide salt. This unique combination imparts specific solubility, reactivity, and electronic properties that are being increasingly exploited in advanced applications. This guide aims to provide a detailed understanding of hexylamine hydrobromide, moving from its fundamental molecular characteristics to its practical applications, thereby serving as a valuable resource for its synthesis, characterization, and utilization.

Molecular Structure and Identification

Hexylamine hydrobromide is an ionic compound formed from the protonation of the amino group of hexylamine by hydrobromic acid. The resulting hexylammonium cation and bromide anion are held together by electrostatic forces.

Diagram: Molecular Structure of Hexylamine Hydrobromide

Caption: Ionic structure of hexylamine hydrobromide.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | Hexylamine hydrobromide |

| Synonyms | Hexylammonium bromide, 1-Aminohexane hydrobromide, Hexan-1-amine hydrobromide[1] |

| CAS Number | 7334-95-4[2] |

| Molecular Formula | C₆H₁₆BrN[2] |

| Molecular Weight | 182.11 g/mol [3] |

| InChI Key | ZLSVALLKHLKICA-UHFFFAOYSA-N |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of hexylamine hydrobromide is crucial for its application in various fields.

Table 2: Physical and Chemical Properties of Hexylamine Hydrobromide

| Property | Value | Notes |

| Appearance | White to off-white crystalline solid or powder[2] | Solid at 20 °C. |

| Melting Point | Not available | Often cited as "N/A" in supplier data sheets. |

| Boiling Point | Not available | As an ionic salt, it is expected to decompose at high temperatures rather than boil. |

| Density | Not available | Data for the solid state is not readily found in the literature. |

| Solubility | Soluble in methanol. | Expected to be soluble in polar protic solvents like water and ethanol, and sparingly soluble in nonpolar solvents like chloroform. The free base, hexylamine, is slightly soluble in water and miscible with ethanol and ether. |

| pKa | ~10.6 | This is the pKa of the conjugate acid (hexylammonium ion). The pKa of the parent hexylamine is reported to be between 10.21 and 10.56. |

Thermal Stability

While a specific decomposition temperature for hexylamine hydrobromide is not widely reported, alkylammonium halides generally decompose upon strong heating. The thermal stability is influenced by the nature of the cation and the halide. For instance, di-n-hexylammonium bromide, a related secondary amine salt, has been studied as a solid-solid phase change material, indicating its stability over numerous thermal cycles around its transition temperature of approximately 20 °C.[4] Thermal decomposition of brominated organic compounds can lead to the release of hydrogen bromide and other brominated hydrocarbons.[5][6]

Diagram: Workflow for Thermal Analysis

Caption: Experimental workflow for thermal characterization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the hexyl chain. The protons on the carbon adjacent to the ammonium group (α-protons) will be the most deshielded, appearing at a higher chemical shift compared to the other methylene groups. The protons of the ammonium group (-NH₃⁺) will likely appear as a broad singlet. The predicted ¹H NMR spectrum of tetrahexylammonium bromide shows the α-protons in the range of ~58-60 ppm, which can serve as a rough guide.[7] The ¹H NMR spectrum of n-hexylamine hydrochloride in CDCl₃ shows distinct peaks for the different protons in the alkyl chain.[8]

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the hexyl chain. The carbon atom bonded to the nitrogen (α-carbon) will be the most deshielded. For comparison, the predicted ¹³C NMR spectrum of tetrahexylammonium bromide shows the α-carbon signal at approximately 58-60 ppm and the β-carbon at around 25-27 ppm.[7] The ¹³C NMR spectrum of n-hexylamine hydrochloride also shows well-resolved peaks for each carbon of the hexyl chain.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of hexylamine hydrobromide is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the ammonium group (-NH₃⁺) are anticipated in the region of 3000-3200 cm⁻¹. C-H stretching vibrations of the alkyl chain will appear around 2850-2960 cm⁻¹. N-H bending vibrations are expected in the 1500-1600 cm⁻¹ region. The FTIR spectrum of ammonium bromide shows strong N-H absorptions around 3000-3100 cm⁻¹.[10]

Synthesis and Experimental Protocols

Synthesis of Hexylamine Hydrobromide

Hexylamine hydrobromide is typically synthesized through a straightforward acid-base reaction between hexylamine and hydrobromic acid.

Experimental Protocol: General Synthesis of Alkylammonium Halides

-

Reaction Setup: In a well-ventilated fume hood, dissolve hexylamine in a suitable solvent such as diethyl ether or ethanol in a round-bottom flask equipped with a magnetic stirrer. The flask should be cooled in an ice bath.

-

Acid Addition: Slowly add a stoichiometric amount of hydrobromic acid (typically 48% aqueous solution) dropwise to the stirred solution of hexylamine. The reaction is exothermic, and the rate of addition should be controlled to maintain a low temperature.

-

Precipitation: As the hydrobromic acid is added, a white precipitate of hexylamine hydrobromide will form.

-

Isolation: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete reaction. Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting material. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Drying: Dry the purified hexylamine hydrobromide under vacuum to obtain a fine, white crystalline powder.

A similar procedure is well-documented for the synthesis of β-bromoethylamine hydrobromide from ethanolamine and hydrobromic acid.[11]

Applications in Research and Development

Hexylamine hydrobromide has garnered significant interest in several areas of scientific research and development.

Perovskite Solar Cells

A prominent application of hexylamine hydrobromide is in the fabrication of perovskite solar cells. It is used as a passivating agent for the perovskite surface.[2] The long-chain alkylammonium cation helps to reduce defects at the surface and grain boundaries of the perovskite material, which in turn improves the efficiency and stability of the solar cell. The hydrophobic nature of the hexyl group can also enhance the material's resistance to moisture, a key factor in the long-term performance of perovskite-based devices.

Ion-Pairing Agent in Chromatography

In analytical chemistry, hexylamine and its salts are used as ion-pairing reagents in reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for the analysis of oligonucleotides.[12][13] The hexylammonium cation pairs with the negatively charged phosphate backbone of the oligonucleotides, increasing their retention on the nonpolar stationary phase and enabling high-resolution separations.

Potential in Drug Development and Medicinal Chemistry

While specific examples of hexylamine hydrobromide as a direct component in pharmaceuticals are not prevalent in the literature, its parent compound, hexylamine, is a building block in the synthesis of various active pharmaceutical ingredients (APIs).[2] The formation of a hydrobromide salt is a common strategy in drug development to improve the solubility, stability, and bioavailability of amine-containing drug molecules. Alkyl halides, in general, are also being explored as motifs in medicinal chemistry, challenging the misconception that they are merely non-specific alkylating agents.[14][15] The physicochemical properties of hexylamine hydrobromide make it a relevant model compound for studying the behavior of alkylammonium halide salts in biological systems and pharmaceutical formulations.

Safety and Handling

Hexylamine hydrobromide should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Hazards: May cause skin and eye irritation.

-

Precautions: Wear protective gloves, eye protection, and a lab coat. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials. It is hygroscopic and should be stored under an inert atmosphere.

Conclusion

Hexylamine hydrobromide is a versatile chemical compound with established and emerging applications in materials science and analytical chemistry. While there are gaps in the publicly available experimental data for some of its fundamental physical properties, this guide provides a comprehensive overview of its known characteristics, synthesis, and applications. The increasing interest in perovskite solar cells and the continued need for advanced analytical reagents suggest that the importance of hexylamine hydrobromide in scientific research and development will continue to grow. Further studies to fully characterize its physical and spectral properties would be a valuable contribution to the chemical literature.

References

- Whitman, C. A., Johnson, M. B., & White, M. A. (2012).

-

PubChem. (n.d.). Hexylamine. Retrieved January 6, 2026, from [Link]

-

Solubility of Things. (n.d.). 1-Hexylamine. Retrieved January 6, 2026, from [Link]

-

Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE. Retrieved January 6, 2026, from [Link]

-

Waters Corporation. (n.d.). Hexylammonium Acetate as an Ion-Pairing Agent for IP-RP LC Analysis of Oligonucleotides. Retrieved January 6, 2026, from [Link]

- Gong, L., & McCullagh, J. S. (2014). Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides. Rapid Communications in Mass Spectrometry, 28(6), 639-648.

-

Borun New Material. (n.d.). n-Hexylammonium bromide. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical structures of hexylammonium bromide (1), phenethylammonium... Retrieved January 6, 2026, from [Link]

-

Greatcell Solar Materials. (n.d.). n-Hexylammonium bromide. Retrieved January 6, 2026, from [Link]

- National Center for Biotechnology Information. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Molecules, 21(11), 1509.

-

PubMed. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Morphology, Structure, Thermal Stability, XR-Diffraction, and Infrared Study of Hexadecyltrimethylammonium Bromide–Modified Smectite. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Retrieved January 6, 2026, from [Link]

-

FooDB. (n.d.). Showing Compound Hexylamine (FDB009573). Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). Hexylammonium bromide. Retrieved January 6, 2026, from [Link]

-

PharmaCompass. (n.d.). Hexylamine. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). Ammonium bromide. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) ammonium bromide and ammonia functionalized Si NCs.... Retrieved January 6, 2026, from [Link]

-

Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved January 6, 2026, from [Link]

-

AIDIC. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved January 6, 2026, from [Link]

Sources

- 1. On the Mechanism of Alkylammonium Ligands Binding to the Surface of CsPbBr3 Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. n-Hexylammonium bromide | CAS 7334-95-4 [greatcellsolarmaterials.com]

- 3. calpaclab.com [calpaclab.com]

- 4. advanceseng.com [advanceseng.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. N-HEXYLAMINE HYDROCHLORIDE(142-81-4) 1H NMR spectrum [chemicalbook.com]

- 8. TETRA-N-HEXYLAMMONIUM BROMIDE(4328-13-6) 13C NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. warshel.com [warshel.com]

- 11. TETRA-N-HEXYLAMMONIUM BROMIDE(4328-13-6) IR Spectrum [chemicalbook.com]

- 12. Hexylammonium bromide | C6H16BrN | CID 129630907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 1-Hexanamine, Hydrobromide

Introduction

1-Hexanamine, hydrobromide (also known as hexylammonium bromide) is an organic salt that is increasingly utilized in advanced research and development, particularly in the field of materials science. As a white crystalline solid, its salt form enhances stability and solubility in aqueous solutions compared to its free base, 1-hexanamine, making it a more manageable reagent in a laboratory setting.[1][2] This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 1-Hexanamine, hydrobromide, tailored for researchers, scientists, and professionals in drug development and materials science. A significant focus of current research involves its application as a surface passivation agent in the development of high-efficiency perovskite solar cells.[1][3]

Chemical and Physical Properties

Understanding the fundamental properties of a compound is the first step in ensuring its safe handling and effective application. 1-Hexanamine, hydrobromide is the salt formed from the reaction of the weak base 1-hexanamine and hydrobromic acid.[1]

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₆BrN | [2] |

| Molecular Weight | ~182.10 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| CAS Number | 7334-95-4 | [1][2] |

| Solubility | Soluble in water | [1] |

Hazard Identification and Toxicology

Based on available data, 1-Hexanamine, hydrobromide is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:

-

GHS Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

Exposure Controls and Personal Protection

A proactive approach to safety through proper exposure controls and the use of Personal Protective Equipment (PPE) is paramount when handling 1-Hexanamine, hydrobromide.

Engineering Controls

-

Ventilation: Work with 1-Hexanamine, hydrobromide should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder to avoid inhalation of dust particles.[5]

-

Safety Showers and Eyewash Stations: These should be readily accessible in any laboratory where this chemical is handled.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.[5]

-

Lab Coat: A standard laboratory coat should be worn to protect against skin contact.

-

-

Respiratory Protection: If working outside of a fume hood where dust generation is possible, a NIOSH-approved respirator with a particulate filter is recommended.

Caption: Personal Protective Equipment (PPE) decision workflow.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of 1-Hexanamine, hydrobromide and to ensure the safety of laboratory personnel.

Safe Handling Procedures

-

Avoid contact with skin and eyes.[5]

-

Avoid inhalation of dust.

-

Use non-sparking tools and take precautionary measures against static discharge, especially when handling large quantities, as dusts can sometimes form explosive mixtures with air.[5]

-

Wash hands thoroughly after handling.

Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep away from strong oxidizing agents and strong acids, as aliphatic amines can react with these substances.[3]

-

The compound is described as hygroscopic, so it should be stored under an inert atmosphere if possible to prevent moisture absorption.

Applications in Research and Development

The unique properties of long-chain alkylammonium halides like 1-Hexanamine, hydrobromide make them valuable in several areas of advanced materials and pharmaceutical science.

Perovskite Solar Cells

A primary application of 1-Hexanamine, hydrobromide is in the fabrication of perovskite solar cells. It is used as a surface passivating agent. The hexylammonium cations adsorb to the surface of the perovskite crystal lattice, which helps to reduce surface defects. This passivation leads to a decrease in non-radiative recombination of charge carriers, thereby improving the overall power conversion efficiency and stability of the solar cell devices.[1][3]

Caption: Role of 1-Hexanamine, hydrobromide in perovskite solar cells.

Drug Development and Formulation

Long-chain alkylammonium salts are investigated in pharmaceutical sciences for their potential to improve the physicochemical properties of active pharmaceutical ingredients (APIs). The formation of a salt with an alkylamine can enhance the solubility and permeability of a drug, which can lead to improved bioavailability.[6][7] The hydrophobic alkyl chain can facilitate interaction with cell membranes, potentially improving drug absorption. While specific applications of 1-Hexanamine, hydrobromide in marketed drugs are not prominent, the principles of using such counter-ions are well-established in drug formulation.[6][8]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First-Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

In case of skin contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific hazards: Upon combustion, it may produce toxic fumes, including nitrogen oxides and hydrogen bromide.[3]

-

Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal precautions: Wear appropriate personal protective equipment as outlined in Section 3.2. Evacuate personnel to a safe area. Avoid breathing dust.

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for cleaning up: Sweep up the solid material and place it in a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area with soap and water.

Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.

-

Product: Unused product should be disposed of as hazardous waste. Do not dispose of it in household waste or down the drain.

-

Contaminated packaging: Empty containers should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers.[3]

Conclusion

1-Hexanamine, hydrobromide is a valuable compound in modern research, particularly in the development of next-generation solar energy technologies. While it offers advantages in handling over its free base, it is not without hazards. A thorough understanding of its properties and strict adherence to the safety and handling protocols outlined in this guide are essential for its safe and effective use in the laboratory. Researchers and drug development professionals should always consult the most up-to-date Safety Data Sheet and institutional safety guidelines before working with this or any chemical.

References

-

Greatcell Solar Materials. (n.d.). n-Hexylammonium bromide | CAS 7334-95-4. Retrieved from [Link]

-

PubMed. (1985). Review of the environmental toxicity of quaternary ammonium halides. Retrieved from [Link]

-

ACS Publications. (2025). Investigation of Permeability Trend in Primary Alkyl Ammonium Salts of Diclofenac. Retrieved from [Link]

-

Loba Chemie. (n.d.). n-HEXYLAMINE EXTRA PURE. Retrieved from [Link]

-

PubChem. (n.d.). Hexylammonium. Retrieved from [Link]

-

ScienceLab.com. (2005). Material Safety Data Sheet 1,6-hexanediamine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-Hexanamine - Substance Details - SRS. Retrieved from [Link]

-

Heart. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum? Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 1443 - HEXYLAMINE. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Chemical and Pharmaceutical Salts: Nomenclatural, Formulative, and Therapeutic Analysis. Retrieved from [Link]

-

ResearchGate. (2025). Alkylammonium lead halides. Part 2. CH3NH3PbX3 (X = Cl, Br, I) perovskites: cuboctahedral halide cages with isotropic cation reorientation. Retrieved from [Link]

-

Wiley Online Library. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. Retrieved from [Link]

-

PubMed. (2007). Long chain amines and long chain ammonium salts as novel inhibitors of dynamin GTPase activity. Retrieved from [Link]

Sources

- 1. CAS 7334-95-4: 1-Hexanamine, hydrobromide | CymitQuimica [cymitquimica.com]

- 2. 1-Hexanamine, hydrobromide | CymitQuimica [cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. lobachemie.com [lobachemie.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. longdom.org [longdom.org]

- 8. Long chain amines and long chain ammonium salts as novel inhibitors of dynamin GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 1-Hexanamine, Hydrobromide: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for 1-Hexanamine, hydrobromide (Hexylammonium bromide). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application and interpretation of these techniques for the characterization of primary alkylammonium salts, explaining the causal relationships behind the observed spectral features.

Introduction: The Importance of Spectroscopic Characterization

1-Hexanamine, hydrobromide is a primary alkylammonium salt with the chemical formula C₆H₁₆BrN.[1] It is a white, crystalline solid formed from the reaction of 1-hexanamine with hydrobromic acid.[2] The hydrobromide salt form often enhances stability and water solubility, making it a useful intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2]

Accurate structural elucidation and purity assessment are critical in chemical research and development. Spectroscopic techniques provide a non-destructive and highly informative means of achieving this. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and Mass Spec data for 1-Hexanamine, hydrobromide, providing both the foundational theory and practical insights for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Hexanamine, hydrobromide, we will examine both ¹H and ¹³C NMR spectra, focusing on the changes observed upon protonation of the primary amine.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is fundamental to acquiring high-quality NMR spectra.

Step-by-Step Protocol:

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are common choices for amine salts. For this guide, we will consider spectra in D₂O.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 1-Hexanamine, hydrobromide into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Vortex the vial until the sample is fully dissolved.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient.

-

¹H NMR Spectroscopy: Interpreting the Spectrum

The protonation of the amine group in 1-hexanamine to form the hexylammonium ion results in significant downfield shifts for the protons near the nitrogen atom due to the deshielding effect of the positive charge.

Predicted ¹H NMR Spectrum (500 MHz, D₂O):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality |

| ~3.01 | Triplet (t) | 2H | H-1 (-CH₂-NH₃⁺) | The protons on the carbon adjacent to the positively charged nitrogen are significantly deshielded, resulting in a downfield shift. |

| ~1.65 | Quintet (p) | 2H | H-2 (-CH₂-CH₂-NH₃⁺) | These protons are further from the electron-withdrawing ammonium group and thus experience less deshielding than the H-1 protons. |

| ~1.33 | Multiplet (m) | 6H | H-3, H-4, H-5 (-CH₂-CH₂-CH₂-CH₃) | These methylene protons are in the middle of the alkyl chain and have very similar chemical environments, leading to overlapping signals. |

| ~0.89 | Triplet (t) | 3H | H-6 (-CH₃) | The terminal methyl group is the most shielded and therefore appears at the most upfield position, typical for an alkyl chain. |

Diagram: Structure of 1-Hexylammonium ion

Caption: Structure of the 1-Hexylammonium cation.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

Similar to ¹H NMR, the ¹³C NMR spectrum of 1-Hexanamine, hydrobromide will show a downfield shift for the carbon atoms, with the effect being most pronounced for the carbon directly attached to the nitrogen.

Predicted ¹³C NMR Spectrum (125 MHz, D₂O):

| Chemical Shift (δ) ppm | Assignment | Causality |

| ~41.5 | C-1 (-CH₂-NH₃⁺) | The C-1 carbon is directly bonded to the electron-withdrawing ammonium group, causing a significant downfield shift. |

| ~31.0 | C-2 (-CH₂-CH₂-NH₃⁺) | The inductive effect of the ammonium group is still felt at C-2, but to a lesser extent than at C-1. |

| ~28.0 | C-4 (-CH₂-CH₂-CH₃) | This carbon is further down the alkyl chain, and its chemical shift is approaching that of a typical alkane. |

| ~25.5 | C-3 (-CH₂-CH₂-CH₂-NH₃⁺) | The chemical shift of C-3 is similar to other methylene carbons in the chain. |

| ~22.0 | C-5 (-CH₂-CH₃) | This carbon is penultimate in the chain and shows a characteristic chemical shift. |

| ~13.5 | C-6 (-CH₃) | The terminal methyl carbon is the most shielded and appears at the most upfield position. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The formation of the primary ammonium salt from a primary amine leads to very characteristic changes in the IR spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.[3]

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the crystalline 1-Hexanamine, hydrobromide onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum.

-

Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Interpreting the IR Spectrum

The IR spectrum of 1-Hexanamine, hydrobromide is dominated by the absorptions of the alkyl chain and the ammonium group.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality |

| 3200-2800 | Strong, Broad | N-H stretching of -NH₃⁺ | The N-H stretching vibrations in the ammonium group are very strong and broad due to hydrogen bonding in the solid state. This broad envelope often obscures the C-H stretching bands.[1] |

| 2960-2850 | Medium, Sharp (often as shoulders on the N-H stretch) | C-H stretching of alkyl chain | These are the asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups.[1] |

| ~1625-1560 | Medium | Asymmetric N-H bending of -NH₃⁺ | This absorption is due to the asymmetric bending (scissoring) vibration of the N-H bonds in the ammonium group.[1] |

| ~1550-1500 | Medium | Symmetric N-H bending of -NH₃⁺ | This corresponds to the symmetric bending ("umbrella") mode of the -NH₃⁺ group. The presence of these two distinct bending bands is characteristic of a primary amine salt.[1] |

| ~1465 | Medium | C-H bending of -CH₂- and -CH₃ | These are the scissoring and asymmetric bending vibrations of the methylene and methyl groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For an ionic compound like 1-Hexanamine, hydrobromide, electrospray ionization (ESI) is a suitable soft ionization technique.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of 1-Hexanamine, hydrobromide in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Ionization: Use a positive ion mode to detect the hexylammonium cation.

-

Data Acquisition: Acquire the mass spectrum. For structural information, tandem mass spectrometry (MS/MS) can be performed on the parent ion.

Interpreting the Mass Spectrum

In positive mode ESI-MS, the spectrum will show the intact hexylammonium cation.

-

Parent Ion: The molecular ion of the 1-hexylammonium cation (C₆H₁₅N + H⁺) will be observed at an m/z of 102.13.

Fragmentation Analysis (MS/MS):

The primary fragmentation pathway for aliphatic amines is alpha-cleavage , which involves the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion.

Diagram: Alpha-Cleavage of 1-Hexylammonium Ion

Caption: Primary fragmentation pathway of the 1-hexylammonium ion.

-

Major Fragment: The most significant fragment observed in the MS/MS spectrum will be at m/z 30 , corresponding to the CH₂=NH₂⁺ ion, resulting from the loss of a pentyl radical (•C₅H₁₁). This is a highly characteristic fragment for primary amines.

Conclusion

The spectroscopic characterization of 1-Hexanamine, hydrobromide is a straightforward process that relies on the fundamental principles of NMR, IR, and Mass Spectrometry. The protonation of the primary amine to form the ammonium salt results in predictable and readily interpretable changes in the spectra. The downfield shifts in the NMR spectra, the characteristic broad N-H stretching and bending bands in the IR spectrum, and the alpha-cleavage fragmentation pattern in the mass spectrum all provide definitive evidence for the structure of the 1-hexylammonium cation. This guide serves as a comprehensive resource for researchers, enabling the confident identification and characterization of this and similar primary alkylammonium compounds.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). Hexylamine hydrobromide. Retrieved from [Link]

-

Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

Sources

Introduction: The Significance of Thermochemical Data for Amine Salts

An In-Depth Technical Guide to the Thermochemical Properties of 1-Hexanamine, Hydrobromide

1-Hexanamine, hydrobromide (C₆H₁₅N·HBr) is an organic salt formed from the neutralization of the aliphatic amine, 1-hexanamine, with hydrobromic acid.[1] As a member of the alkylammonium halide family, its physical and chemical properties are of significant interest to researchers in drug development and materials science. For pharmaceutical professionals, understanding the thermochemistry of such salts is critical for predicting their stability, solubility, and dissolution behavior, which are cornerstone parameters in formulation and drug delivery. In materials science, these properties can influence crystal lattice energy, phase transitions, and suitability for various applications.[2][3]

This guide provides a comprehensive overview of the core thermochemical data for 1-Hexanamine, hydrobromide. It moves beyond a simple data sheet to detail the experimental methodologies and computational frameworks used to determine these properties. By explaining the causality behind experimental choices and theoretical models, this document serves as a practical resource for scientists seeking to measure, predict, or simply understand the thermodynamics of this and similar organic salts.

Core Thermochemical Parameters: A Theoretical Framework

Before delving into experimental and computational methods, it is essential to define the key thermochemical properties that govern the behavior of a chemical compound:

-

Enthalpy of Formation (ΔfH°) : Represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a compound's intrinsic stability.

-

Standard Gibbs Free Energy of Formation (ΔfG°) : This value combines enthalpy and entropy to determine the spontaneity of a compound's formation from its elements under standard conditions. A negative value indicates a thermodynamically favorable formation.

-

Entropy (S°) : A measure of the molecular disorder or randomness of a system. For a crystalline solid like 1-Hexanamine, hydrobromide, this value is influenced by the arrangement of ions in the crystal lattice.

-

Heat Capacity (Cp) : The amount of heat required to raise the temperature of one mole of a substance by one degree Celsius (or one Kelvin) at constant pressure.[4] This property is crucial for understanding how a material responds to thermal stress and for predicting temperature-dependent behavior.

Experimental Determination of Thermochemical Properties

Direct experimental measurement remains the gold standard for obtaining reliable thermochemical data. The two most powerful and relevant techniques for analyzing organic salts like 1-Hexanamine, hydrobromide are Differential Scanning Calorimetry and Solution Calorimetry.

Differential Scanning Calorimetry (DSC)

DSC is a versatile thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] It is invaluable for identifying thermal transitions and measuring their associated enthalpy changes, as well as determining heat capacity.

Core Applications for 1-Hexanamine, Hydrobromide:

-

Melting Point (Tm) and Enthalpy of Fusion (ΔfusH°) : Pinpointing the exact melting temperature and the energy required for this phase transition.

-

Polymorphic Phase Transitions : Identifying any solid-solid crystal structure changes that occur upon heating, which can significantly impact a drug's bioavailability and stability.[6]

-

Heat Capacity (Cp) : Measuring the heat capacity of the solid as a function of temperature.[4]

-

Instrument Calibration : Calibrate the DSC instrument's temperature and enthalpy scales using certified reference materials with well-defined melting points, such as high-purity indium or tin.[5][7] For studies on organic materials, calibrating with organic standards can sometimes provide more relevant results due to similarities in thermal conductivity and heat capacity.[6]

-

Sample Preparation : Accurately weigh 3-5 mg of 1-Hexanamine, hydrobromide into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample. Prepare an identical empty, crimped pan to serve as the reference.

-

Thermal Program : Place both the sample and reference pans into the DSC cell. Equilibrate the system at a starting temperature well below any expected transitions (e.g., 25°C).

-

Dynamic Scan : Heat the sample at a constant rate (e.g., 10°C/min) to a temperature beyond its melting point. A nitrogen purge is typically used to maintain an inert atmosphere and prevent oxidative degradation.

-

Data Analysis : The resulting thermogram plots heat flow versus temperature.

-

The melting point (Tm) is determined from the onset or peak of the endothermic melting event.

-

The enthalpy of fusion (ΔfusH°) is calculated by integrating the area of the melting peak.

-

The heat capacity (Cp) is determined by analyzing the shift in the baseline of the heat flow signal.

-

Caption: Workflow for DSC analysis of 1-Hexanamine, hydrobromide.

Solution Calorimetry

Solution calorimetry is a powerful technique for determining the enthalpy of formation (ΔfH°) of a salt. It measures the heat change (enthalpy of solution, ΔsolH) when a substance dissolves in a solvent.[8] By designing a suitable thermochemical cycle, the enthalpy of formation can be calculated from experimentally measured heats of solution.

To determine the standard enthalpy of formation of solid 1-Hexanamine, hydrobromide (C₆H₁₅N·HBr(s)), we can measure the enthalpy of solution for three distinct processes in a suitable solvent (e.g., a large excess of water or a dilute acid):

-

Dissolution of the Salt : C₆H₁₅N·HBr(s) → C₆H₁₆N⁺(aq) + Br⁻(aq) (ΔsolH₁)

-

Dissolution of the Liquid Amine : C₆H₁₅N(l) → C₆H₁₅N(aq) (ΔsolH₂)

-

Dissolution of Gaseous HBr : HBr(g) → H⁺(aq) + Br⁻(aq) (ΔsolH₃)

-

Neutralization in Solution : C₆H₁₅N(aq) + H⁺(aq) → C₆H₁₆N⁺(aq) (ΔneutH)

A more direct and common approach involves dissolving the amine and the hydrobromide salt in the same acidic solvent to ensure the final state of the protonated amine is identical. This simplifies the cycle. A well-established method is to use an aqueous acidic solution (like HCl) as the solvent.[9]

-

Calorimeter Setup : Assemble a constant-pressure calorimeter, which can be a simple setup using nested polystyrene cups for educational purposes or a more sophisticated isothermal microcalorimeter for research-grade accuracy.[9][10]

-

Solvent Preparation : Add a precise volume (e.g., 100.0 mL) of the chosen solvent (e.g., 0.1 M HCl) to the calorimeter. Allow the system to reach thermal equilibrium and record the stable initial temperature (T_initial) for several minutes.

-

Sample Dissolution :

-

Run 1 (Salt) : Accurately weigh a small amount (e.g., 0.5 g) of 1-Hexanamine, hydrobromide. At a defined time, add the salt to the solvent, stir to dissolve, and record the temperature until a stable final temperature (T_final) is reached.

-

Run 2 (Amine) : Repeat the process using a molar equivalent amount of liquid 1-hexanamine.

-

-

Data Calculation :

-

Calculate the heat absorbed by the solution (q_soln) using: q_soln = m_soln × c_soln × ΔT, where m is the total mass of the solution, c is its specific heat capacity (often approximated as that of water, 4.184 J/g·°C), and ΔT is (T_final - T_initial).[10]

-

The heat of the reaction (q_rxn) is -q_soln (assuming no heat loss to the surroundings).

-

Calculate the molar enthalpy of solution (ΔsolH) by dividing q_rxn by the number of moles of the solute.

-

-

Calculate Enthalpy of Formation : Use Hess's Law with the measured enthalpies of solution and known standard enthalpies of formation for the other species in the thermochemical cycle to determine ΔfH° of C₆H₁₅N·HBr(s).

Caption: Workflow for determining ΔfH° via solution calorimetry.

Computational Prediction of Thermochemical Properties

When experimental data is unavailable, computational chemistry provides a powerful alternative for estimating thermochemical properties.[11] High-level quantum mechanical calculations can predict these values with increasing accuracy.

A common and effective approach is to use a thermodynamic cycle, such as a Born-Haber cycle, which breaks down the formation of the ionic solid into a series of steps for which the energy changes can be calculated or are known.

This cycle relates the lattice energy of the salt to the enthalpies of formation and other properties of the components.

Sources

- 1. CAS 7334-95-4: 1-Hexanamine, hydrobromide | CymitQuimica [cymitquimica.com]

- 2. Thermotropic Phase Transition of n-Alkylammonium Halides [yyhx.ciac.jl.cn]

- 3. Making sure you're not a bot! [opus4.kobv.de]

- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. sump4.com [sump4.com]

- 7. researchgate.net [researchgate.net]

- 8. laguardia.edu [laguardia.edu]

- 9. Direct calorimetric verification of thermodynamic instability of lead halide hybrid perovskites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of Long-Chain Alkylammonium Halides

Foreword

Long-chain alkylammonium halides, a prominent class of quaternary ammonium compounds (QACs), represent a fascinating and enduring area of scientific inquiry. Their inherent amphiphilic nature, characterized by a positively charged hydrophilic head group and a lipophilic alkyl tail, underpins a diverse range of biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the core principles governing the biological actions of these molecules. We will delve into their mechanisms of action, structure-activity relationships, and key applications, supported by field-proven insights and detailed experimental protocols. Our objective is to provide not just a repository of information, but a cohesive narrative that illuminates the causality behind experimental choices and fosters a deeper understanding of this important class of compounds.

Fundamental Characteristics of Long-Chain Alkylammonium Halides

Long-chain alkylammonium halides are cationic surfactants with the general structure [NR4]+X-, where 'R' represents alkyl groups, at least one of which is a long hydrocarbon chain, and 'X' is a halide anion (commonly chloride or bromide).[1][2] The defining feature of these molecules is their permanent positive charge, irrespective of the solution's pH, which is crucial for their biological interactions.[2]

The amphiphilicity of these compounds drives their tendency to self-assemble in aqueous solutions and to interact with biological interfaces, particularly cell membranes.[3] This surface-active nature is fundamental to their biological effects, which span a wide spectrum from antimicrobial to anticancer activities.[4][5][6]

Mechanisms of Biological Action: A Tale of Disruption

The biological activity of long-chain alkylammonium halides is primarily rooted in their ability to disrupt the structural and functional integrity of cell membranes.[1][7] This membrane-centric mechanism is a common thread in their antimicrobial and anticancer effects.

Antimicrobial Mechanisms: Breaching the Cellular Defenses

The antimicrobial action of these compounds is a multi-step process that ultimately leads to cell death.[4]

-

Adsorption and Penetration: The initial event is the electrostatic interaction between the positively charged quaternary nitrogen and the negatively charged components of microbial cell walls and membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[3][4]

-

Membrane Disruption: Following adsorption, the long alkyl chain penetrates the hydrophobic core of the cell membrane.[4] This insertion disrupts the ordered structure of the lipid bilayer, leading to increased membrane fluidity and the formation of pores or micelles within the membrane.[3][4] This process effectively compromises the membrane's barrier function, causing leakage of essential intracellular components like ions and metabolites, and ultimately leading to cell lysis.[4][7]

-

Intracellular Targets: Beyond membrane disruption, there is evidence that long-chain alkylammonium halides can also interact with intracellular targets, including DNA, to exert their antimicrobial effects.[1]

Caption: Antimicrobial mechanism of long-chain alkylammonium halides.

Anticancer Mechanisms: Exploiting the Cancer Cell Phenotype

The anticancer properties of long-chain alkylammonium halides are also linked to their membrane-disrupting capabilities, with some degree of selectivity for cancer cells.

-

Induction of Apoptosis: A primary mechanism of their anticancer activity is the induction of programmed cell death, or apoptosis.[5][6] Studies have shown that these compounds can modulate the expression of key apoptotic proteins, such as increasing the Bax/Bcl-2 ratio, which is a hallmark of apoptosis induction.[5][6]

-

Mitochondrial Targeting: Mitochondria, with their negatively charged membranes, are key targets for these cationic compounds. Accumulation within mitochondria can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the initiation of the apoptotic cascade.

-

Selective Cytotoxicity: Interestingly, some long-chain alkylammonium halides have demonstrated a degree of selective toxicity towards cancer cells over normal cells.[6] This selectivity may be attributed to differences in the membrane composition and fluidity of cancer cells compared to healthy cells.

Caption: Anticancer mechanism of long-chain alkylammonium halides.

Structure-Activity Relationships: The Devil is in the Details

The biological activity of long-chain alkylammonium halides is exquisitely sensitive to their molecular structure. Understanding these structure-activity relationships (SAR) is paramount for the rational design of new and more effective compounds.

The Crucial Role of Alkyl Chain Length

The length of the alkyl chain is arguably the most critical determinant of biological activity.

-

Antimicrobial Activity: For antimicrobial applications, an optimal chain length is typically observed, often between C12 and C16.[8][9] Shorter chains may not effectively penetrate the lipid bilayer, while excessively long chains can lead to decreased water solubility and reduced bioavailability.[9]

-

Anticancer Activity: A similar trend is observed for anticancer activity, with compounds containing C11 to C14 hydrocarbon chains showing significant cytotoxicity towards cancer cells.[6]

Influence of the Head Group and Counter-ion

While the alkyl chain is the primary driver of lipophilicity and membrane penetration, the hydrophilic head group and the associated counter-ion also play a role.

-

Head Group: The nature of the substituents on the quaternary nitrogen can influence the compound's steric bulk and its ability to interact with specific membrane components.

-

Counter-ion: The halide counter-ion (e.g., Cl-, Br-) is generally considered to have a lesser impact on biological activity compared to the cationic portion of the molecule.[1]

Applications in Research and Drug Development

The potent biological activities of long-chain alkylammonium halides have led to their widespread use in various applications.

Antimicrobial Agents: A Double-Edged Sword

These compounds are effective against a broad spectrum of microorganisms, including bacteria, fungi, and enveloped viruses.[1][2][4] They are common active ingredients in disinfectants and antiseptics.[2][7] However, their widespread use has raised concerns about the development of bacterial resistance.[4] Bacteria can develop resistance through mechanisms such as efflux pumps that actively remove the compounds from the cell.[4]

Anticancer Therapeutics: A Promising Avenue

The ability of long-chain alkylammonium halides to selectively target and kill cancer cells makes them attractive candidates for anticancer drug development.[5][6][10] To mitigate their toxicity towards normal cells, they are often encapsulated in drug delivery systems like liposomes.[5][6] This approach can enhance their therapeutic index by increasing their accumulation in tumor tissues.[5][6]

Other Biological Applications

Beyond their antimicrobial and anticancer properties, long-chain alkylammonium halides are also explored for other applications, including:

-

Gene Delivery: Their cationic nature allows them to form complexes with negatively charged DNA, facilitating its entry into cells.

-

Herbicides: Certain long-chain ammonium salts have shown herbicidal activity.[11]

Toxicological Profile and Safety Considerations

Despite their therapeutic potential, the inherent cytotoxicity of long-chain alkylammonium halides necessitates a careful evaluation of their toxicological profile.

-

Mammalian Cell Cytotoxicity: These compounds can be toxic to mammalian cells, primarily through the same membrane-disrupting mechanisms that are effective against microbes and cancer cells.[12]

-